Technical Monograph: 2-(3-Bromophenyl)morpholine
Technical Monograph: 2-(3-Bromophenyl)morpholine
Chemical Properties, Synthesis, and Pharmacological Applications
Part 1: Executive Summary & Structural Identity[1]
2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a heterocyclic secondary amine belonging to the 2-aryl-morpholine class.[1] Structurally, it represents the desmethyl analogue of the research chemical 3-Bromophenmetrazine (3-BPM).[1] Unlike its methylated counterpart, this scaffold lacks the steric bulk at the 3-position, potentially altering its binding kinetics at monoamine transporters (MATs).[1]
In drug discovery, this compound serves two critical roles:
-
Pharmacological Probe: As a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) scaffold used to map the steric tolerance of the dopamine transporter (DAT) orthosteric binding site.
-
Synthetic Intermediate: The aryl bromide moiety functions as a versatile "handle" for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, allowing rapid diversification of the aryl ring in library synthesis.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Descriptor | Relevance |
| IUPAC Name | 2-(3-Bromophenyl)morpholine | Official nomenclature |
| Molecular Formula | C₁₀H₁₂BrNO | Stoichiometry |
| Molecular Weight | 242.11 g/mol | Small molecule drug space (<500 Da) |
| CAS Number | 1018612-02-6 | Unique Identifier |
| LogP (Predicted) | ~2.1 - 2.4 | Lipophilic; crosses Blood-Brain Barrier (BBB) |
| pKa (Base) | ~8.4 (Morpholine nitrogen) | Exists as cation at physiological pH (7.[1][2]4) |
| H-Bond Donors | 1 (Secondary Amine) | Key for Aspartate anchoring in MATs |
| H-Bond Acceptors | 2 (N and Ether O) | Receptor interaction points |
| Appearance | Clear to pale yellow oil (Free base) | Oxidation sensitive |
Part 2: Synthetic Methodology (High-Fidelity Protocol)
While various routes exist, the Epoxide Ring-Opening/Cyclization pathway offers the highest regioselectivity and atom economy for research-grade synthesis, avoiding the multiproduct mixtures common in direct alkylation of alpha-haloketones.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via the styrene oxide intermediate, prioritizing regiocontrol.[1]
Detailed Protocol
Step 1: Epoxidation (Corey-Chaykovsky Reaction) [1]
-
Reagents: Trimethylsulfonium iodide (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion), DMSO (anhydrous).
-
Procedure: Generate the sulfur ylide in situ at 0°C under Argon. Add 3-bromobenzaldehyde dropwise.[1] Allow to warm to Room Temperature (RT) for 2 hours.
-
Causality: The sulfur ylide attacks the carbonyl carbon.[1] The subsequent collapse of the betaine intermediate forms the epoxide.[1] Critical Control: Keep strictly anhydrous to prevent ylide quenching.[1]
Step 2: Aminolysis (Ring Opening)
-
Reagents: 3-Bromostyrene oxide, Ethanolamine (excess, 5 eq).
-
Procedure: Dissolve epoxide in MeOH. Add ethanolamine.[1] Reflux for 4-6 hours.
-
Causality: Nucleophilic attack by the amine occurs primarily at the less substituted carbon of the epoxide (steric control), yielding the desired regioisomer. Excess amine prevents polymerization.[1]
Step 3: Cyclization (Acid-Mediated Dehydration) [1]
-
Reagents: 70% Sulfuric Acid (H₂SO₄).
-
Procedure: Treat the isolated amino-alcohol with H₂SO₄ at 140°C for 2 hours. Neutralize carefully with NaOH/Ice.[1] Extract with DCM.[1]
-
Mechanism: Protonation of the hydroxyl group creates a good leaving group (water), followed by intramolecular nucleophilic attack by the ether oxygen (or vice versa depending on specific conditions/protection) to close the morpholine ring.
Part 3: Pharmacological Mechanisms[1][10]
2-(3-Bromophenyl)morpholine acts primarily as a monoamine transporter modulator.[1] Its structural congruence with phenmetrazine dictates its binding mode, but the bromine substituent introduces unique electronic and lipophilic factors.[1]
Mechanism of Action: Monoamine Reuptake Inhibition[1][11]
The compound functions as an inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Binding Site: It binds to the orthosteric S1 site of the transporter (central binding cavity).
-
Ionic Interaction: The protonated nitrogen (at physiological pH) forms a salt bridge with a conserved Aspartate residue (Asp79 in DAT) in the transmembrane domain.
-
Halogen Bond: The 3-bromo substituent likely occupies a hydrophobic sub-pocket.[1] The high lipophilicity of the bromine atom enhances affinity for the NET compared to the unsubstituted phenylmorpholine.[1]
Signaling Pathway Diagram[1]
Figure 2: Pharmacodynamic cascade showing the inhibition of DAT and subsequent synaptic dopamine accumulation.[1]
Structure-Activity Relationship (SAR) Insights
-
3-Position Substitution: The lack of a methyl group at the 3-position (compared to 3-BPM) generally increases metabolic susceptibility to oxidative deamination but may allow for a tighter fit in the transporter pocket if steric bulk is a limiting factor in the specific isoform.[1]
-
Meta-Bromine: The electron-withdrawing nature of Br lowers the electron density of the aromatic ring, potentially reducing metabolic oxidation at the ring itself while increasing lipophilicity (LogP), facilitating BBB penetration.[1]
Part 4: Safety & Handling (MSDS Summary)
This compound is a potent bioactive amine and must be handled with strict "Potent Compound" protocols.[1]
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base readily absorbs CO₂ from air (carbamate formation) and oxidizes.
-
Disposal: High-temperature incineration with scrubber for nitrogen oxides and bromine gases.[1]
References
-
National Institutes of Health (NIH). (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed.[1] Retrieved January 28, 2026, from [Link] (Contextual synthesis reference).[1]
-
Stahl, S. M. (2025).[1][3][4] Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press. (Foundational mechanism of MAT inhibitors).
-
Panizzon, L. (1944).[1][5] La sintesi di analoghi della fenmetrazina. Helvetica Chimica Acta.[1] (Historical basis for morpholine synthesis methodologies).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
